molecular formula C8H8N2O3 B564728 Nicotinuric Acid-d4 CAS No. 1216737-36-8

Nicotinuric Acid-d4

Cat. No.: B564728
CAS No.: 1216737-36-8
M. Wt: 184.187
InChI Key: ZBSGKPYXQINNGF-RHQRLBAQSA-N
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Description

Nicotinuric Acid-d4 is a stable isotope-labeled compound, specifically a deuterium-labeled form of nicotinuric acid. It is used primarily in scientific research as a reference standard for analytical testing. The molecular formula of this compound is C8H4D4N2O3, and it has a molecular weight of 184.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinuric Acid-d4 involves the incorporation of deuterium atoms into the nicotinuric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated nicotinic acid with glycine in the presence of a coupling agent to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Nicotinuric Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Key Applications

  • Analytical Chemistry
    • Mass Spectrometry : Serves as an internal standard for quantifying nicotinuric acid in biological samples.
    • Nuclear Magnetic Resonance Spectroscopy : Facilitates the analysis of metabolic processes involving nicotinic acid.
  • Biological Research
    • Metabolic Pathway Studies : Used to investigate the metabolism of nicotinic acid and its derivatives, providing insights into their biological roles.
    • Biomarker Research : Assists in identifying urinary levels of nicotinuric acid as potential biomarkers for metabolic syndrome.
  • Medical Research
    • Pharmacokinetics : Explores the metabolism and pharmacokinetics of nicotinic acid in human subjects.
    • Therapeutic Monitoring : Evaluates the effectiveness of nicotinic acid supplementation in managing dyslipidemia and metabolic disorders.
  • Industrial Applications
    • Pharmaceutical Development : Employed in the formulation and quality control of drugs containing nicotinic acid or its metabolites.

Case Study 1: Nicotinuric Acid as a Biomarker

A study conducted on subjects with features of metabolic syndrome demonstrated that urinary levels of Nicotinuric Acid could effectively differentiate between diabetic and non-diabetic individuals. This finding highlights its potential as a non-invasive biomarker for monitoring metabolic health .

Case Study 2: Effects on Lipid Metabolism

Research indicated that supplementation with nicotinic acid led to significant alterations in lipid profiles among participants. The increase in urinary Nicotinuric Acid was associated with improved markers of lipid metabolism, suggesting its utility in evaluating therapeutic interventions aimed at managing dyslipidemia .

Mechanism of Action

Nicotinuric Acid-d4 exerts its effects primarily through its role as a labeled analog of nicotinuric acid. It participates in various metabolic pathways, including the biotransformation of nicotinic acid. The labeled compound allows researchers to trace and quantify the metabolic fate of nicotinic acid in biological systems. The molecular targets and pathways involved include enzymes responsible for the conversion of nicotinic acid to nicotinuric acid, such as nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) pathways .

Comparison with Similar Compounds

Biological Activity

Nicotinuric Acid-d4, a deuterated derivative of nicotinuric acid, has garnered attention in recent years due to its potential implications in metabolic processes and disease mechanisms. This article explores the biological activity of this compound, focusing on its role in metabolic syndrome, interactions with nicotinic acid, and its utility as a biomarker in clinical studies.

Overview of this compound

Nicotinuric Acid is a metabolite of nicotinic acid (niacin), which is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) in the body. The deuterated form, this compound, is used primarily in research settings as an internal standard for quantifying nicotinic acid and its metabolites in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) .

1. Metabolic Syndrome and Insulin Resistance

Recent studies have indicated that urinary levels of Nicotinuric Acid are significantly higher in individuals with metabolic syndrome compared to those without . This correlation suggests that Nicotinuric Acid could serve as a biomarker for assessing metabolic health. Specifically, it has been shown that:

  • Urinary Levels : Diabetic subjects exhibited urinary Nicotinuric Acid levels averaging 221 ± 31 × 10³ mAU compared to 152 ± 13 × 10³ mAU in non-diabetic controls (P = 0.0268) .
  • Correlation with Metabolic Parameters : Higher levels of Nicotinuric Acid were positively correlated with body mass index (BMI), blood pressure, total cholesterol, low-density lipoprotein cholesterol (LDL-C), and high-sensitivity C-reactive protein (hs-CRP), while negatively correlated with high-density lipoprotein cholesterol (HDL-C) .

This relationship indicates that Nicotinuric Acid may play a significant role in lipid metabolism and insulin sensitivity, potentially serving as a marker for the progression from metabolic syndrome to type 2 diabetes.

2. Role in NAD Metabolism

This compound is implicated in NAD metabolism, which is critical for various cellular processes including energy production and oxidative stress response. The conversion of nicotinic acid to NAD involves several enzymatic pathways where Nicotinuric Acid acts as an intermediate. The bacteria present in the gut microbiota have also been shown to facilitate this conversion, enhancing NAD biosynthesis through microbial pathways . This interaction underscores the importance of gut health in regulating systemic NAD levels.

Case Study 1: Nicotinuric Acid as a Biomarker

In a study involving subjects with features of metabolic syndrome, researchers found that urinary Nicotinuric Acid levels could effectively differentiate between diabetic and non-diabetic individuals. This study highlighted the potential of using Nicotinuric Acid as a non-invasive biomarker for monitoring metabolic health .

Case Study 2: Effects on Lipid Metabolism

Another investigation demonstrated that supplementation with nicotinic acid led to alterations in lipid profiles among participants. The resulting increase in urinary Nicotinuric Acid was associated with improved lipid metabolism markers, suggesting its utility in evaluating therapeutic interventions aimed at managing dyslipidemia .

Research Findings

StudyFindings
Higher urinary Nicotinuric Acid levels in diabetic patientsSuggests role as a biomarker for metabolic syndrome
Gut microbiota enhances NAD biosynthesis via nicotinamide pathwaysHighlights importance of microbiome in NAD metabolism
Correlation between Nicotinuric Acid levels and lipid metabolismIndicates potential therapeutic implications

Q & A

Basic Research Questions

Q. How is Nicotinuric Acid-d4 synthesized and validated for use in metabolic studies?

this compound is synthesized by deuterating the parent compound, Nicotinuric Acid (N-(pyridin-3-ylcarbonyl)glycine), at four hydrogen positions. Validation involves verifying isotopic purity (>95%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation . Structural integrity is confirmed using high-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS), comparing retention times and fragmentation patterns with non-deuterated standards . Certificate of Analysis (COA) documentation from suppliers must include batch-specific purity, stability, and isotopic enrichment data .

Q. What is the role of Nicotinuric Acid as a metabolite in human physiology?

Nicotinuric Acid is a conjugation product of nicotinic acid (vitamin B3) and glycine, formed via glycine N-acyltransferase activity in the liver. It serves as a biomarker for nicotinic acid metabolism and is critical in studies of lipid metabolism, particularly in assessing the pharmacological effects of nicotinic acid on HDL cholesterol and triglyceride modulation . Quantification of this compound in plasma or urine allows precise tracking of nicotinic acid pharmacokinetics using deuterated internal standards to correct for matrix effects in LC-MS workflows .

Q. How should researchers design experiments to quantify this compound in biological matrices?

  • Sample Preparation: Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate this compound from plasma/urine.
  • Internal Standardization: Co-spike with a structurally similar deuterated compound (e.g., Alloisolithocholic Acid-d4) to normalize extraction efficiency and ionization variability .
  • Analytical Method: Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 184→136 for quantification) and validate linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence metabolic stability studies?

Deuterium incorporation can alter metabolic kinetics due to the kinetic isotope effect (KIE), where C-D bonds are more resistant to enzymatic cleavage than C-H bonds. Researchers must compare the half-life (t₁/₂) and clearance rates of this compound with non-deuterated analogs in in vitro hepatocyte assays or in vivo models. For example, KIE studies in mice showed a 1.2–1.5-fold increase in t₁/₂ for deuterated metabolites, necessitating correction factors in pharmacokinetic modeling .

Q. What analytical challenges arise when distinguishing this compound from endogenous isomers in complex matrices?

Endogenous isomers (e.g., nicotinamide-derived metabolites) can co-elute with this compound, causing false positives. Mitigation strategies include:

  • Chromatographic Optimization: Use hydrophilic interaction liquid chromatography (HILIC) to improve separation of polar metabolites.
  • High-Resolution MS: Implement quadrupole-time-of-flight (Q-TOF) MS to resolve isobaric interferences via exact mass (<5 ppm mass accuracy) .
  • Spectral Libraries: Cross-reference experimental MS/MS spectra with databases (e.g., HMDB, MassBank) to confirm identity .

Q. How can contradictory data on this compound stability be resolved in long-term storage studies?

Conflicting stability reports may arise from differences in storage conditions (e.g., temperature, pH). To resolve discrepancies:

  • Controlled Stability Testing: Store aliquots at −80°C, −20°C, and 4°C, and assess degradation via LC-MS at intervals (0, 1, 3, 6 months).
  • Degradation Pathway Analysis: Identify breakdown products (e.g., nicotinic acid or glycine) using MSⁿ fragmentation.
  • Statistical Modeling: Apply multivariate analysis (e.g., ANOVA) to isolate temperature or pH as significant variables .

Q. What are the implications of this compound purity thresholds (>95%) for tracer studies in metabolic flux analysis?

Sub-95% purity introduces unlabeled Nicotinuric Acid, skewing isotopic enrichment measurements. For flux studies:

  • Correct for Impurities: Use mathematical correction based on the supplier’s COA (e.g., subtract 2% non-deuterated signal).
  • Validation: Spike known ratios of labeled/unlabeled standards into biological matrices to simulate impurity effects and validate correction algorithms .

Q. Methodological Resources

  • Quantitative Workflows: Refer to Pfuhl et al. (2005) for validated LC-MS protocols for simultaneous quantification of nicotinic acid, nicotinamide, and Nicotinuric Acid in plasma .
  • Spectral Data: Access GC-MS and LC-MS/MS spectra for this compound in HMDB (Entry HMDB0003269) .
  • Isotopic Standards: Use MaxSpec®-certified deuterated standards (e.g., Glycodeoxycholic Acid-d4) as internal controls for cross-study reproducibility .

Properties

IUPAC Name

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSGKPYXQINNGF-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCC(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676067
Record name N-[(~2~H_4_)Pyridine-3-carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216737-36-8
Record name N-[(~2~H_4_)Pyridine-3-carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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